molecular formula C10H17NO4 B8036171 trans-Diethyl pyrrolidine-2,5-dicarboxylate

trans-Diethyl pyrrolidine-2,5-dicarboxylate

Cat. No.: B8036171
M. Wt: 215.25 g/mol
InChI Key: XDYNGPAGOCWBMK-YUMQZZPRSA-N
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Description

trans-Diethyl pyrrolidine-2,5-dicarboxylate: is an organic compound with the molecular formula C10H17NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Diethyl pyrrolidine-2,5-dicarboxylate typically involves the esterification of pyrrolidine-2,5-dicarboxylic acid. One common method includes the reaction of pyrrolidine-2,5-dicarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the diethyl ester .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: trans-Diethyl pyrrolidine-2,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diacids, while reduction can produce diols .

Scientific Research Applications

Chemistry: In chemistry, trans-Diethyl pyrrolidine-2,5-dicarboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds and can be used in the development of new materials .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. It has been studied for its ability to interact with biological targets and its potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of trans-Diethyl pyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: trans-Diethyl pyrrolidine-2,5-dicarboxylate is unique due to its specific ester functional groups and the trans configuration of its substituents. This configuration can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

IUPAC Name

diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYNGPAGOCWBMK-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](N1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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